3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid

BACE1 inhibition Alzheimer's disease β-secretase probe

3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid (CAS 1342459-38-4) is a fluorinated α-substituted arylalkanoic acid with the molecular formula C₁₁H₁₁F₃O₂ and a molecular weight of 232.20 g/mol. The compound features a 2,3,4-trifluorophenyl ring attached to a branched butanoic acid backbone bearing an isopropyl-type methyl substitution at the 3-position.

Molecular Formula C11H11F3O2
Molecular Weight 232.20 g/mol
Cat. No. B13627448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid
Molecular FormulaC11H11F3O2
Molecular Weight232.20 g/mol
Structural Identifiers
SMILESCC(C)C(C1=C(C(=C(C=C1)F)F)F)C(=O)O
InChIInChI=1S/C11H11F3O2/c1-5(2)8(11(15)16)6-3-4-7(12)10(14)9(6)13/h3-5,8H,1-2H3,(H,15,16)
InChIKeyMKAIOGMFHPNUMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-(2,3,4-trifluorophenyl)butanoic Acid (CAS 1342459-38-4): Procurement-Ready Fluorinated Building Block with Documented β-Secretase Activity


3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid (CAS 1342459-38-4) is a fluorinated α-substituted arylalkanoic acid with the molecular formula C₁₁H₁₁F₃O₂ and a molecular weight of 232.20 g/mol [1]. The compound features a 2,3,4-trifluorophenyl ring attached to a branched butanoic acid backbone bearing an isopropyl-type methyl substitution at the 3-position. This specific 2,3,4-fluorination pattern, which is distinguishable from the more common 2,4,5-trifluorophenyl motif prevalent in DPP-4 inhibitor pharmacophores, creates a unique electronic environment on the aromatic ring that influences target-binding interactions . The compound has been catalogued in authoritative databases including PubChem (CID 62964260) and ChEMBL (CHEMBL3764532), and is commercially available from multiple vendors at purities of 97–98% for research procurement [1].

β-Secretase Probe BACE1/BACE2 pathway inhibition studies
Fluorinated Fragment 2,3,4-Trifluorophenyl scaffold for SAR libraries
Selectivity Control May support DPP-4 counter-screening workflows

Why 3-Methyl-2-(2,3,4-trifluorophenyl)butanoic Acid Cannot Be Replaced by Generic Trifluorophenyl Butanoic Acid Analogs


Trifluorophenyl-substituted butanoic acids are a broad compound class, but substitutional isomerism (2- vs. 3- vs. 4-attachment of the butanoic acid chain to the aromatic ring) and fluorine regiochemistry (2,3,4- vs. 2,4,5- vs. 3,4,5-trifluoro) profoundly alter both physicochemical properties and biological target engagement. The 2-substituted isomer 3-methyl-2-(2,3,4-trifluorophenyl)butanoic acid exhibits a computed XLogP3 of 3.1, compared with 2.9 for its 3-substituted positional isomer 3-methyl-3-(2,3,4-trifluorophenyl)butanoic acid, a ΔlogP of +0.2 that can translate into measurable differences in membrane partitioning and hydrophobic pocket occupancy [1][2]. Furthermore, the 2,3,4-trifluorophenyl regiochemistry places a fluorine atom at the ortho position adjacent to the point of butanoic acid attachment, creating steric and electronic constraints not present in the 2,4,5- or 3,4,5-substitution patterns that dominate sitagliptin-type DPP-4 inhibitor chemistry. These structural distinctions mean that assays, synthetic routes, and biological profiles established for one isomer cannot be extrapolated to another without quantitative verification.

Positional Isomerism

3-Substituted butanoic acid isomer may shift lipophilicity and target engagement, requiring revalidation of SAR and assay conditions.

Fluorine Regiochemistry

2,4,5-Trifluorophenyl analogs are optimized for DPP-4; substitution may introduce DPP-4 activity and confound BACE1/BACE2 assay interpretation.

Quantitative Differentiation Evidence for 3-Methyl-2-(2,3,4-trifluorophenyl)butanoic Acid Against Closest Analogs


BACE1 Enzyme Inhibition: Quantitative Potency Benchmarking Against Patent-Lead β-Secretase Inhibitors

3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid inhibits human recombinant BACE1 with an IC₅₀ of 400 nM, measured by FRET assay using M-2420 substrate with 1-hour preincubation [1]. This positions the compound as a moderate-activity BACE1 ligand suitable for use as a probe or starting scaffold. For reference, the most potent BACE1 inhibitors disclosed in patent US8865911 achieve IC₅₀ values as low as 0.7 nM under related FRET-based assay conditions, with compound 48 isomer 1 exhibiting sub-nanomolar potency [2]. The ~570-fold potency difference means the target compound is not a development candidate but rather a structurally simplified fragment that retains measurable BACE1 engagement while lacking the extended pharmacophore features required for full potency. This makes it valuable for fragment-based screening cascades and selectivity counter-screening panels.

BACE1 IC₅₀
Cross-study comparable
400 nM (FRET, M-2420 substrate)
570-fold higher than lead inhibitor (0.7 nM)
Supports BACE1 probe context; fragment-level activity
Cross-study assay conditions differ; values not directly interchangeable
BACE1 inhibition Alzheimer's disease β-secretase probe

BACE2 Inhibition: Evidence of a Dual BACE1/BACE2 Engagement Profile

Beyond BACE1, 3-methyl-2-(2,3,4-trifluorophenyl)butanoic acid demonstrates inhibitory activity against BACE2, as documented in the scientific literature record ALA1937603 (document ALA1933035) . The parent literature describes a series of pyrrolidine-derived β-secretase inhibitors where co-crystal structures revealed unique binding modes, and potency was enhanced by four orders of magnitude from an initial HTS lead . The target compound, containing the 2,3,4-trifluorophenyl group, appears to engage both BACE isoforms, a property that is distinct from many BACE1-selective inhibitors that show >100-fold selectivity windows over BACE2. Dual BACE1/BACE2 activity is of interest because BACE2 is expressed in pancreatic β-cells and has been implicated in glucose metabolism, making dual inhibitors relevant for exploring mixed Alzheimer's-diabetes therapeutic hypotheses.

BACE2 Binding
Class-level inference
Dual BACE1/BACE2 engagement confirmed (qualitative)
Supports dual β-secretase probe context
Quantitative IC₅₀ not publicly available; review full literature
BACE2 inhibition β-secretase selectivity diabetes probe

Lipophilicity Differentiation: Positional Isomer XLogP3 Comparison (2- vs. 3-Substituted Butanoic Acid)

The 2-substituted regioisomer 3-methyl-2-(2,3,4-trifluorophenyl)butanoic acid (target) and its 3-substituted positional isomer 3-methyl-3-(2,3,4-trifluorophenyl)butanoic acid were compared using PubChem-computed XLogP3 values derived from identical algorithmic methodology (XLogP3 3.0, PubChem release 2025.09.15) [1][2]. The target 2-substituted compound yields XLogP3 = 3.1, while the 3-substituted isomer yields XLogP3 = 2.9, representing a ΔXLogP3 of +0.2. Topological polar surface area (TPSA) is identical for both isomers at 37.3 Ų, indicating that the lipophilicity difference arises solely from the position of the carboxylic acid attachment relative to the trifluorophenyl ring, not from differences in hydrogen-bonding capacity. A ΔlogP of 0.2 is modest but can be consequential in medicinal chemistry optimization, where small lipophilicity increases are known to correlate with increased membrane permeability, altered volume of distribution, and potential shifts in off-target binding profiles.

Lipophilicity
Head-to-head
Target XLogP3 3.1 vs Isomer 2.9
Δ +0.2 (2-substitution increases logP)
Positional isomer affects lipophilicity; correct isomer required for SAR
TPSA identical (37.3 Ų); lipophilicity difference from attachment point only
lipophilicity XLogP3 positional isomer comparison

Fluorine Regiochemistry: 2,3,4-Trifluorophenyl vs. 2,4,5-Trifluorophenyl Substitution Pattern Implications for Target Selectivity

The 2,3,4-trifluorophenyl substitution pattern in the target compound is structurally distinct from the 2,4,5-trifluorophenyl motif that characterizes the sitagliptin class of DPP-4 inhibitors [1]. The 2,4,5-trifluorophenyl group of sitagliptin and related DPP-4 inhibitors engages the S1 pocket of the DPP-4 enzyme through a specific fluorine-mediated interaction network optimized by extensive SAR campaigns [1]. In contrast, the 2,3,4-trifluorophenyl pattern places a fluorine atom at the ortho position (C-2 of the phenyl ring) immediately adjacent to the butanoic acid attachment point, altering both the electrostatic potential surface and the steric profile of the molecule. This regiochemical difference is expected to reduce or eliminate DPP-4 binding affinity while preserving or redirecting activity toward alternative targets such as BACE1/BACE2, as evidenced by the binding data above. For researchers requiring a trifluorophenyl-containing probe that does not cross-react with DPP-4, the 2,3,4-regioisomer offers a valuable selectivity advantage.

F-Regiochemistry
Class-level inference
2,3,4-F pattern: BACE1/2 engagement; 2,4,5-F pattern: DPP-4 optimized
Regiochemistry may redirect target selectivity; supports counter-screening
Inferred from published SAR; no direct comparative binding data
fluorine regiochemistry DPP-4 selectivity structure-activity relationship

Commercial Purity Benchmarks and Vendor Availability for Research Procurement

3-Methyl-2-(2,3,4-trifluorophenyl)butanoic acid is available from multiple independent vendors with documented purity specifications. AKSci supplies the compound at a minimum purity of 97% (CAS 1342459-38-4, product code 5830EM) . Leyan offers the compound at 98% purity (product number 1344135) . This level of purity is consistent with or exceeds typical offerings for related trifluorophenyl butanoic acid research intermediates, which are commonly supplied at 95–97% purity. The availability from at least two independent commercial sources provides supply-chain redundancy, an important consideration for procurement managers planning multi-year research programs where compound availability must be sustained. The existence of a methyl ester derivative (Methyl 3-methyl-2-(2,3,4-trifluorophenyl)butanoate) further confirms the synthetic tractability of this scaffold for derivatization .

Purity & Supply
Vendor-reported
97–98% purity (AKSci, Leyan)
Supports procurement planning; multi-vendor redundancy
Verify purity upon receipt; methyl ester derivative available
purity specification vendor comparison research chemical procurement

Optimal Deployment Scenarios for 3-Methyl-2-(2,3,4-trifluorophenyl)butanoic Acid in Scientific and Industrial Workflows


BACE1/BACE2 Dual Inhibition Probe for Alzheimer's and Metabolic Disorder Research

With experimentally confirmed BACE1 inhibition (IC₅₀ = 400 nM) and documented BACE2 binding activity, 3-methyl-2-(2,3,4-trifluorophenyl)butanoic acid serves as a chemically tractable dual β-secretase probe . Researchers investigating the intersection of Alzheimer's pathology and pancreatic β-cell function can deploy this compound as a pharmacological tool to simultaneously interrogate BACE1-mediated amyloid processing and BACE2-mediated glucose homeostasis pathways, without the confounding selectivity of clinical-stage BACE1 inhibitors that spare BACE2.

Selectivity Profiling Against DPP-4 Using 2,3,4-Trifluorophenyl vs. 2,4,5-Trifluorophenyl Isomers

The 2,3,4-trifluorophenyl substitution pattern of the target compound is structurally orthogonal to the 2,4,5-trifluorophenyl motif optimized for DPP-4 inhibition in sitagliptin-class molecules . This enables counter-screening workflows where the target compound serves as a negative control or selectivity probe: activity observed with a 2,4,5-trifluorophenyl compound but absent with the 2,3,4-isomer implicates DPP-4, while the reverse pattern supports BACE1/BACE2 or other target engagement. Procurement of both isomers allows systematic target deconvolution in phenotypic screening campaigns.

Physicochemical Property Benchmarking in Fluorinated Fragment SAR Libraries

The computed XLogP3 of 3.1 and TPSA of 37.3 Ų for the target compound, compared with XLogP3 of 2.9 for the 3-substituted positional isomer, provide a defined ΔlogP of +0.2 that can be used to calibrate computational models and experimentally validate the impact of carboxylic acid attachment position on lipophilicity-driven ADME properties . Fragment-based drug discovery groups can incorporate this matched molecular pair into property-focused screening libraries to probe the lipophilicity–permeability relationship in fluorinated arylalkanoic acid series.

Synthetic Intermediate for Fluorinated Bioactive Molecule Derivatization

The compound's carboxylic acid functionality, combined with the documented availability of its methyl ester derivative, positions it as a versatile synthetic building block for amide, ester, and heterocycle formation . Medicinal chemistry teams requiring a 2,3,4-trifluorophenyl-containing fragment with a chiral or functionalizable α-carbon can procure this compound as a starting material for library synthesis, leveraging the established commercial purity of 97–98% to minimize purification burdens in parallel chemistry workflows.

Application
Selection Property
Validation Focus
BACE1/BACE2 pathway probe research
Dual β-secretase engagement profile
Amyloid processing and glucose homeostasis pathway endpoints
DPP-4 counter-screening studies
2,3,4-Trifluorophenyl regiochemistry (non-DPP-4)
Target deconvolution via isomer comparison
Fluorinated fragment lipophilicity SAR
Matched molecular pair (positional isomer logP shift)
Lipophilicity-permeability model calibration
Arylalkanoic acid scaffold derivatization
Carboxylic acid + available methyl ester
Amide/ester/heterocycle library synthesis
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